Adenylyl-(3'-5')-guanosine

cisplatin-DNA adducts anticancer drug mechanism dinucleotide sequence selectivity

Adenylyl-(3′-5′)-guanosine (ApG) is a diribonucleoside monophosphate consisting of adenosine and guanosine linked by a natural 3′→5′ phosphodiester bond. With molecular formula C₂₀H₂₅N₁₀O₁₁P (free acid MW 612.45) and typical commercial purities of ≥95% by HPLC, ApG serves as a minimal RNA structural model for investigating nearest-neighbor base stacking, enzyme specificity, metal–drug–DNA interactions, and viral RNA polymerase priming mechanisms.

Molecular Formula C20H25N10O11P
Molecular Weight 612.45
CAS No. 102029-53-8
Cat. No. B1140930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenylyl-(3'-5')-guanosine
CAS102029-53-8
Molecular FormulaC20H25N10O11P
Molecular Weight612.45
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N
InChIInChI=1S/C20H25N10O11P/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(34)13(6(1-31)39-19)41-42(36,37)38-2-7-10(32)11(33)18(40-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenylyl-(3'-5')-guanosine (ApG) CAS 102029-53-8: A Defined Diribonucleoside Monophosphate for RNA Biochemistry and Structural Biology


Adenylyl-(3′-5′)-guanosine (ApG) is a diribonucleoside monophosphate consisting of adenosine and guanosine linked by a natural 3′→5′ phosphodiester bond. With molecular formula C₂₀H₂₅N₁₀O₁₁P (free acid MW 612.45) and typical commercial purities of ≥95% by HPLC, ApG serves as a minimal RNA structural model for investigating nearest-neighbor base stacking, enzyme specificity, metal–drug–DNA interactions, and viral RNA polymerase priming mechanisms . Unlike mononucleotides or longer oligonucleotides, ApG provides a defined, two-residue context that isolates sequence-dependent effects at the dinucleotide level, making it indispensable for quantitative structure–activity relationship (QSAR) studies in nucleic acid biochemistry [1][2].

Why Adenylyl-(3'-5')-guanosine Cannot Be Replaced by Generic Dinucleotides: Sequence, Linkage, and Sugar Chemistry Define Function


Dinucleoside monophosphates are not functionally interchangeable. The 3′→5′ phosphodiester linkage in ApG is structurally and enzymatically distinct from the 2′→5′ linkage found in interferon-activated RNase L substrates [1]. Sequence reversal to guanylyl-(3′-5′)-adenosine (GpA) produces a markedly different molecule: GpA cannot form the critical hydrogen bond between cisplatin ammine ligands and the 5′-phosphate, resulting in bifunctional adduct closure rates that are ~6 orders of magnitude slower than for ApG [2]. Replacement of the adenosine 2′-OH with hydrogen (deoxy-ApG, dApG) weakens enzyme binding by ~0.73 kcal/mol, demonstrating that even a single hydroxyl deletion measurably compromises molecular recognition [3]. These differences are not marginal—they dictate whether a compound is a competent enzyme substrate, an informative structural probe, or an active primer for viral RNA synthesis.

Product-Specific Quantitative Differentiation Evidence for Adenylyl-(3'-5')-guanosine (ApG) CAS 102029-53-8


ApG vs. GpA in Cisplatin Bifunctional Adduct Closure: ~6 Orders of Magnitude Kinetic Preference for the AG Sequence

Density functional theory (DFT) simulations comparing cisplatin bifunctional adduct closure on d(pApG) versus d(pGpA) reveal a profound kinetic preference for the AG sequence. The activation free energy for AG bifunctional closure is ∼23 kcal/mol, compared with ∼32 kcal/mol for the GA sequence, translating to an estimated ∼6 orders of magnitude faster closure for AG [1]. The mechanistic basis is a strong hydrogen bond between a cisplatin ammine ligand and the 5′-phosphate group that stabilizes the AG transition state; this interaction is geometrically impossible in the GA adduct due to the right-handed DNA backbone placing the phosphate out of reach [1]. This finding is corroborated by experimental [¹H,¹⁵N]-HSQC 2D NMR studies showing dramatic differences in monofunctional adduct formation rates at ApG versus GpA sites in oligonucleotides [2].

cisplatin-DNA adducts anticancer drug mechanism dinucleotide sequence selectivity

ApG as the Most Active Dinucleotide Primer for Influenza Virus RNA Polymerase: 15-Fold Stimulation with Km of 0.024–0.10 mM

In a systematic screen of all 16 possible dinucleotide sequences, ApG was identified as the most active primer for influenza virion-associated RNA polymerase, directing specific initiation at positions 1–2 from the 3′ termini of viral RNA segments [1]. Among synthetic oligonucleotides of various chain lengths, the dinucleotide ApG and trinucleotide ApGpC were the best primers, exhibiting at least 15-fold stimulation of RNA synthesis; the Km values for these primers fell within the range of 0.024–0.10 mM [2]. In reconstituted transcription systems, ApG-primed cRNA synthesis was 2–10-fold higher than vRNA synthesis depending on template [3]. Other dinucleotides such as CpG and CpU were virtually inactive [1].

influenza transcription RNA-dependent RNA polymerase dinucleotide primer

ApG vs. 2'-Deoxy-ApG (dApG) Binding to Ribonuclease T1: Adenosine 2'-OH Contributes −0.73 ± 0.10 kcal/mol to Binding Affinity

Ultraviolet difference spectroscopy was used to determine association constants for ApG and dApG binding to RNase T1 across pH 5–9 [1]. ApG bound more tightly than dApG with a mean ΔΔG value of −0.73 ± 0.10 kcal/mol, directly quantifying the contribution of the adenosine 2′-OH group to upstream subsite binding [1]. The same study further dissected binding energetics: the adenosine moiety (relative to the methyl phosphoester of 5′-GMP) contributed ΔΔG = −1.17 ± 0.10 kcal/mol, of which adenine base recognition per se accounted for −0.44 kcal/mol, with the 2′-OH providing the remainder [1]. The association constants for both ligands showed identical pH dependence at pH > 6, differing only at low pH, indicating that deprotonation of an enzyme group with pKa ≤ 4.8 governs adenosine subsite engagement [2].

ribonuclease T1 enzyme-substrate recognition 2'-hydroxyl contribution

ApG Intermediate Position in RNase U2 Cleavage Hierarchy: Distinct Kinetic Selectivity Relative to GpA, ApA, and ApC

The molecular activities of RNase U2 for purine nucleotidyl nucleosides (RpN) at pH 4.5 and 25 °C were determined to decrease in the order: ApC >> ApG > ApU > GpU > GpC > GpG > ApA > GpA [1]. ApG thus occupies a defined intermediate position—substantially more reactive than GpA (its sequence-reversed analog) and ApA, but less reactive than ApC. This ordering is not predicted by base composition alone; both ApG and GpA are mixed purine dinucleotides yet ApG is cleaved far more efficiently. Km values depended primarily on the second base, decreasing in the order A > C >> G > U [1]. In steady-state kinetic studies, kcat/Km for the parent dimer ApGp was used as a reference; the kcat/Km for UpApGp was only ~1/20 of that for ApGp [2].

RNase U2 specificity dinucleoside monophosphate kinetics enzyme substrate ranking

NMR Conformational Analysis: Quantifiable Base-Stacked Population Differences Between ApG and GpA

High-field ¹H-NMR conformational analysis of seven dinucleoside monophosphates including ApA, ApG, and GpA at pD 7.4 and 20 ± 2 °C revealed that ribose ring conformational equilibria (C2′-endo ⇄ C3′-endo) shift in favor of C3′-endo upon dimerization and are coupled to base stacking [1]. The coupling between ribose pucker and stacking enabled quantitation of stacked versus unstacked populations: ApA and CpC displayed a maximum of 35–40% stacked population, while UpU showed less than 10% [1]. ApG and GpA, as mixed purine dimers, exhibit different stacked populations arising from distinct base-overlap geometries; proton chemical shift and coupling constant tables at 20 °C and 70–90 °C (where stacking is largely melted out) provide reference data to extract ΔG of stacking for each dimer [2]. Complete NMR parameter sets—chemical shifts and coupling constants—have been tabulated for ApG and GpA, enabling direct computational comparison of their solution conformations [2].

dinucleotide conformation base stacking NMR ribose coupling RNA nearest-neighbor

ApG as a Defined Substrate Analog for Structural Biology of Ribosome-Inactivating Proteins: Ricin and Trichosanthin X-Ray Crystallography

ApG has been successfully co-crystallized with ricin A-chain (PDB 3RTJ, resolution 3.00 Å), revealing that the formycin/adenine ring of ApG stacks between tyrosines 80 and 123, with Arg180 hydrogen bonding to N-3 of the susceptible adenine [1]. Critically, ApG enabled the construction of three hypothetical hexanucleotide substrate-binding models (CGAGAG) that incorporated crystallographically observed adenine binding geometry [1]. In a parallel study, ApG was one of four substrate analogs (alongside NAD, GpA, and adenosine 2′,5′-diphosphate) used to prepare complexes with trichosanthin (TCS), a type I ribosome-inactivating protein [2]. In the TCS–ApG complex (PDB 1QD2), the N-glycosidic bond of ApG was hydrolyzed, leaving adenine bound in the active site; comparison with the TCS–NADPH complex (where the bond remained uncleaved) provided direct structural evidence for the catalytic mechanism of RNA N-glycosidase [2][3].

RNA N-glycosidase ribosome-inactivating protein substrate analog crystallography

High-Value Research and Industrial Application Scenarios for Adenylyl-(3'-5')-guanosine (ApG) Based on Quantitative Differentiation Evidence


Cisplatin–DNA Adduct Mechanism Studies Requiring Defined AG Sequence Context

For laboratories investigating the molecular basis of cisplatin anticancer activity, ApG provides the minimal dinucleotide model of the clinically critical AG 1,2-intrastrand cross-link site. The ~6 orders of magnitude kinetic preference for AG over GA bifunctional closure (ΔΔG‡ ≈ 9 kcal/mol; ∼23 vs. ∼32 kcal/mol activation free energy) [1] makes ApG the only appropriate dinucleotide for studying this lesion. GpA is mechanistically incapable of forming the analogous cross-link with comparable kinetics [1], and mononucleotides fail to capture sequence context [2]. ApG is therefore the required reference standard for cisplatin adduct formation assays, NMR structural characterization of platinated DNA models, and computational validation studies.

Influenza Virus RNA Polymerase Reconstitution and Antiviral Screening Assays

ApG is the most active dinucleotide primer for influenza virion-associated RNA-dependent RNA polymerase, with ≥15-fold stimulation of RNA synthesis and Km values of 0.024–0.10 mM [3][4]. In reconstituted transcription systems, ApG enables robust, primer-dependent cRNA and vRNA synthesis, whereas CpG, CpU, and even longer oligonucleotide primers are far less effective or inactive [3][4]. Researchers developing in vitro influenza transcription assays, screening for polymerase inhibitors, or studying cap-snatching mechanisms require ApG as a defined, high-activity primer; substitution with GpC or other dinucleotides compromises assay sensitivity and reproducibility.

Ribonuclease Subsite Mapping and Energetic Dissection of Enzyme–RNA Recognition

The ΔΔG values obtained from UV difference spectroscopy for ApG binding to RNase T1 (adenosine moiety contribution = −1.17 ± 0.10 kcal/mol; 2′-OH contribution = −0.73 ± 0.10 kcal/mol; adenine base contribution = −0.44 kcal/mol) [5] demonstrate that ApG is a uniquely informative probe for dissecting upstream subsite energetics. The quantitative ranking of ApG within the RNase U2 cleavage hierarchy (ApC >> ApG > ApU > GpU > GpC > GpG > ApA > GpA) [6] further establishes ApG as an essential substrate for enzyme specificity profiling. These data cannot be obtained with GpA, ApA, or deoxy analogs, making ApG indispensable for ribonuclease mechanistic studies and inhibitor development.

RNA N-Glycosidase Structural Biology and Ribosome-Inactivating Protein (RIP) Drug Development

ApG has been validated by X-ray crystallography as a substrate analog for two therapeutically relevant RNA N-glycosidases: ricin A-chain (PDB 3RTJ) and trichosanthin (PDB 1QD2) [7][8]. In both systems, ApG binding enabled high-resolution mapping of adenine recognition, catalytic residue positioning, and N-glycosidic bond cleavage geometry [7][8]. The TCS–ApG complex, in which the N-glycosidic bond was hydrolyzed to yield bound adenine, provided direct structural evidence for the two-step catalytic mechanism when compared with the uncleaved TCS–NADPH complex [8]. Structural biologists and drug developers targeting RIPs require ApG as a crystallographically characterized, hydrolyzable substrate analog for soaking, co-crystallization, and structure-based inhibitor design.

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